molecular formula C10H8N2S B1628441 Quinoline-2-carbothioamide CAS No. 96898-30-5

Quinoline-2-carbothioamide

Cat. No. B1628441
CAS RN: 96898-30-5
M. Wt: 188.25 g/mol
InChI Key: HDDAGABOUKEMAG-UHFFFAOYSA-N
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Description

Quinoline-2-carbothioamide is a chemical compound with the molecular formula C10H8N2S . It is a member of the quinoline family, which are nitrogen-based heterocyclic compounds .


Molecular Structure Analysis

Quinoline-2-carbothioamide has a molecular weight of 188.25 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .


Physical And Chemical Properties Analysis

Quinoline-2-carbothioamide has several computed properties. It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 188.04081944 g/mol . It has a Topological Polar Surface Area of 71 Ų and a Heavy Atom Count of 13 .

Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Drug Development

The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Quinoline derivatives have demonstrated antioxidant activity . This property makes them valuable in the development of drugs that combat oxidative stress-related diseases .

Anti-inflammatory Activity

Quinoline derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs .

Antimalarial Activity

Quinoline derivatives have shown antimalarial activity . This makes them potential candidates for the development of antimalarial drugs .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown anti-SARS-CoV-2 activity . This makes them potential candidates for the development of drugs against COVID-19 .

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activity . This makes them potential candidates for the development of antituberculosis drugs .

Mechanism of Action

Target of Action

Quinoline-2-carbothioamide derivatives have been studied for their potential as anticancer agents . They have shown promising anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The primary targets of these compounds are protein kinases (PKs), which are key regulators of cell survival and proliferation .

Mode of Action

The mode of action of Quinoline-2-carbothioamide involves its interaction with protein kinases. These compounds inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to a decrease in cell proliferation, making these compounds potential candidates for anticancer therapies .

Biochemical Pathways

It is known that the inhibition of pim-1 kinase can lead to the down-regulation of bcl-2 and up-regulation of bax and caspase-3 . These changes can induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

In silico assessment of adme properties of similar quinoline-carboxamide derivatives suggests that these compounds are orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of Quinoline-2-carbothioamide’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of proteins involved in apoptosis .

Action Environment

The action of Quinoline-2-carbothioamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . In a slightly acidic solution, Quinoline-2-carbothioamide can react with certain ions to produce a highly fluorescent oxidized product . This property has been used to develop a spectrofluorimetric method for the determination of certain ions at pico-trace levels .

properties

IUPAC Name

quinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAGABOUKEMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578933
Record name Quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96898-30-5
Record name Quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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